Superior Cytotoxicity of TAS-106 Compared to 5-FU Across a Panel of Human Tumor Cell Lines
TAS-106 demonstrates significantly greater cytotoxic potency than 5-fluorouracil (5-FU) in vitro. The IC50 values for TAS-106 were consistently lower than those for 5-FU across a panel of 10 human tumor cell lines [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 range: 0.0173 to 3.11 μM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): IC50 range: 6.80 to >1,000 μM |
| Quantified Difference | TAS-106 IC50 values are up to 300-fold lower than 5-FU |
| Conditions | Panel of 10 human tumor cell lines (cell types unspecified in abstract) |
Why This Matters
This data supports the selection of TAS-106 over 5-FU for achieving more potent in vitro cytotoxicity at lower concentrations, a critical factor in experimental design and drug sensitivity profiling.
- [1] Kazuno H, Shimamoto Y, Tsujimoto H, Fukushima M, Matsuda A, Sasaki T. Mechanism of action of a new antitumor ribonucleoside, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106), differs from that of 5-fluorouracil. Oncol Rep. 2007 Jun;17(6):1453-60. View Source
